N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide
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Overview
Description
N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and an alkyne moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 3-methylpiperidine, which is then reacted with a sulfonyl chloride to form 3-methylpiperidin-1-yl sulfonyl chloride.
Coupling with Phenylmethylamine: The sulfonyl chloride intermediate is then coupled with 4-aminomethylphenyl to form the sulfonyl phenylmethylamine intermediate.
Alkyne Addition: Finally, the phenylmethylamine intermediate undergoes a coupling reaction with but-2-ynoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the nervous system due to its piperidine moiety.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modulating their activity. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide: can be compared with other sulfonyl-containing compounds and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-5-17(20)18-12-15-7-9-16(10-8-15)23(21,22)19-11-4-6-14(2)13-19/h7-10,14H,4,6,11-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOONCBHTFYIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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